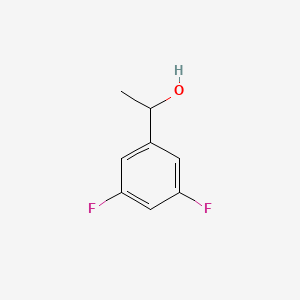

1-(3,5-Difluorophenyl)ethanol

Description

Significance of Fluorinated Organic Compounds in Academic Inquiry

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, a fact that has established organofluorine chemistry as a vital field of academic and industrial research. nih.govnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry. nih.gov These characteristics lead to profound effects on a molecule's electronic distribution, pKa, and conformational preferences. nih.gov

In academic research, the strategic incorporation of fluorine is a powerful tool for modulating molecular properties. Because the van der Waals radius of fluorine is similar to that of a hydrogen atom, fluorinated compounds can be sterically similar to their non-fluorinated counterparts while having vastly different electronic characteristics. nih.gov This "mimicry" allows researchers to probe and influence biological systems, as the fluorinated molecule can interact with enzyme active sites or receptors differently than its hydrogenated analog. This has led to the development of numerous fluorinated compounds with applications in medicinal chemistry and materials science. nih.govrsc.org

Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability and bioavailability are highly sought-after properties in the development of new therapeutic agents. nih.gov The unique properties conferred by fluorine have driven extensive research into new, mild, and stereoselective fluorination methods to meet the growing demand for novel fluoro-organic compounds. nih.govtcichemicals.com

Overview of 1-(3,5-Difluorophenyl)ethanol's Role in Synthetic and Mechanistic Chemistry

This compound (B1304032) serves primarily as a chiral secondary alcohol, making it a key intermediate in the asymmetric synthesis of more complex molecules. The enantioselective synthesis of this compound, typically achieved through the asymmetric reduction of its corresponding ketone, 3',5'-difluoroacetophenone (B1297510), is a significant area of research.

Asymmetric Synthesis: The production of enantiomerically pure alcohols is crucial in the pharmaceutical industry, and various methods have been developed to synthesize specific enantiomers of this compound. researchgate.netnih.gov Biocatalysis, utilizing enzymes such as dehydrogenases or reductases, has emerged as a powerful and environmentally friendly approach. nih.govacs.org These enzymes can reduce prochiral ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivity. researchgate.netnih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to effectively catalyze the enantioselective reduction of a wide range of ketones, including substituted acetophenones, to produce enantiopure secondary alcohols. nih.gov

Chemical methods, such as asymmetric transfer hydrogenation and borane (B79455) reductions catalyzed by chiral oxazaborolidines (CBS reduction), are also widely employed. google.commdpi.com These methods offer robust and scalable routes to chiral alcohols like this compound.

Synthetic Intermediate: As a synthetic building block, this compound is utilized in the construction of various larger molecules. The difluorophenyl group is a common motif in bioactive compounds. For example, derivatives of this alcohol are used in the synthesis of potential HIV-1 inhibitors and other therapeutic agents. cardiff.ac.uknih.gov The compound can undergo further reactions, such as oxidation to the corresponding ketone or substitution reactions, providing a versatile platform for creating diverse chemical structures. Research has shown its use in the synthesis of chalcones, which have been investigated for their anticancer properties. researchgate.net

Mechanistic Studies: The synthesis of this compound is often a model reaction for studying the mechanisms of asymmetric reduction. Researchers investigate how the electronic properties of the difluorinated ring and the nature of the catalyst influence the stereochemical outcome of the reaction. mdpi.com Understanding these interactions allows for the rational design of more efficient and selective catalysts for producing a wide range of chiral alcohols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70961-75-8 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 205-207 °C |

| Density | Approx. 1.25 g/cm³ |

Table 2: Examples of Asymmetric Synthesis of Chiral Alcohols from Substituted Ketones

| Precursor Ketone | Catalyst/Method | Chiral Alcohol Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | Ketoreductase (KRED) KR-01 | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | acs.org |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | Rhodium Catalyst / Transfer Hydrogenation | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 98.3% | google.com |

| 2,2,2-trifluoroacetophenone | Chiral Lactam Alcohol / Borane Reduction | (S)-1-Phenyl-2,2,2-trifluoroethanol | 96% | mdpi.com |

| 3',5'-difluoroacetophenone | Enzyme-catalyzed reduction | This compound | High | nih.gov |

Research Trajectories and Future Outlook for this compound

The future of research involving this compound and related fluorinated compounds is oriented towards several key areas. A primary focus will remain on the development of more efficient, sustainable, and scalable synthetic methods. This includes the discovery and engineering of novel biocatalysts (ketoreductases) with enhanced activity, stability, and substrate scope, which can reduce the reliance on metal catalysts and harsh reaction conditions. researchgate.netresearchgate.net Continuous flow catalysis is another promising avenue being explored to improve the efficiency of these enzymatic reductions. whiterose.ac.uk

The application of this compound as a precursor for new functional molecules is expected to expand. Its role as a chiral building block is critical for the synthesis of next-generation pharmaceuticals and agrochemicals. The unique electronic properties conferred by the 3,5-difluoro substitution pattern will continue to be exploited in the design of molecules with tailored biological activities, such as enzyme inhibitors or receptor modulators. nih.gov For instance, difluorophenyl moieties are being incorporated into compounds designed as novel HIV-1 capsid inhibitors and positron emission tomography (PET) imaging agents. nih.govacs.org

Furthermore, mechanistic studies will continue to be crucial. A deeper understanding of intermolecular interactions, such as hydrogen bonding and π–π stacking influenced by fluorine atoms, will guide the rational design of not only catalysts but also new materials and cocrystals with specific properties. rsc.orgiucr.org As computational tools become more powerful, they will play an increasingly important role in predicting reaction outcomes and designing molecules with desired characteristics, further accelerating the pace of discovery in organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963647 | |

| Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467223-90-1, 872181-59-4 | |

| Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3,5 Difluorophenyl Ethanol and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes, either as isolated proteins or within whole-cell systems, has revolutionized the synthesis of chiral compounds. These biocatalytic methods are prized for their high enantioselectivity and operation under mild reaction conditions.

Enantioselective Reduction of 3,5-Difluoroacetophenone Derivatives

A primary route to chiral 1-(3,5-Difluorophenyl)ethanol (B1304032) involves the enantioselective reduction of the prochiral ketone, 3',5'-Difluoroacetophenone (B1297510). Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the principal enzymes employed for this transformation, demonstrating remarkable control over the stereochemical outcome. acs.orggoogle.com

A variety of ketoreductases have been identified and utilized for the asymmetric reduction of 3,5-Difluoroacetophenone and its derivatives. These enzymes, often sourced from microorganisms, exhibit high catalytic efficiency and stereospecificity. The use of whole-cell biocatalysts is often preferred in industrial settings as it circumvents the need for costly enzyme purification and provides a more stable environment for the enzyme. researchgate.net

Several notable ketoreductases include:

Leifsonia sp. S749: An alcohol dehydrogenase (ADH) from this strain has been shown to be effective in the asymmetric reduction of ketones. nih.govuni-graz.at Specifically, the ketoreductase KR-01, originating from Leifsonia sp. S749, has been successfully used for the bioreduction of related acetophenones. researchgate.net

KR-01: This ketoreductase has demonstrated high efficiency in the synthesis of chiral alcohols. For instance, in the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, KR-01 achieved near 100% conversion with over 99.9% enantiomeric excess (ee) at a high substrate concentration of 500 g/L. acs.orgresearchgate.net

LsCR: This designation likely refers to a carbonyl reductase from Leifsonia sp..

Rhky-ADH: This refers to an alcohol dehydrogenase, though specific data for the target compound is not readily available in the provided context.

CmCR: A NADH-dependent reductase, CmCR, expressed in recombinant E. coli, has been shown to be effective in the reduction of similar chloro-difluorophenyl ethanone (B97240) derivatives. researchgate.net

Table 1: Performance of Various Ketoreductases in the Reduction of Acetophenone (B1666503) Derivatives

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | ~100 | >99.9 | High productivity at 500 g/L substrate loading. | acs.orgresearchgate.net |

| CmCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 95.9 | >99 | Enhanced performance with deep eutectic solvents. | researchgate.net |

| ChKRED20 | Various ketones | Corresponding chiral alcohols | >90 | 97 - >99 | Efficient anti-Prelog reduction of a broad range of ketones. | researchgate.net |

To overcome the limitations of naturally occurring enzymes, such as substrate scope, activity, and stability under industrial conditions, protein engineering and directed evolution have become indispensable tools. acs.orgmpg.de These techniques allow for the tailoring of ketoreductases to exhibit improved properties.

Directed evolution involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with desired characteristics. For example, a ketoreductase, LbCR, was engineered through directed evolution to generate variants with simultaneously improved thermostability and activity. The best variant, LbCRM8, showed a remarkable 1944-fold increase in half-life at 40 °C and a 3.2-fold improvement in catalytic efficiency. acs.orgrsc.org This was achieved by combining mutations that rigidified flexible loops around the active site, leading to enhanced stability without compromising activity. acs.org

Similarly, ketoreductase ChKRED20 has been the subject of enzyme engineering to improve its performance in the synthesis of a key intermediate for the drug ticagrelor. Through single mutations, variants with significantly enhanced specific activity were developed. researchgate.net This highlights the power of rational design and directed evolution to create biocatalysts that are highly efficient and robust for industrial applications. nih.govportlandpress.com

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents in biocatalysis. nih.govfrontiersin.orgfrontiersin.org These mixtures of hydrogen bond donors and acceptors are biodegradable, non-volatile, and can be prepared from renewable resources. nih.gov

In the context of the biocatalytic reduction of 3,5-Difluoroacetophenone derivatives, DESs can play multiple beneficial roles. They can enhance the solubility of hydrophobic substrates, improve enzyme stability, and in some cases, even modulate enzyme stereoselectivity. frontiersin.orgmdpi.com For instance, the addition of a deep eutectic solvent composed of choline (B1196258) chloride and lactic acid (ChCl:LA) as a co-solvent was found to promote the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone by recombinant E. coli containing the reductase CmCR. researchgate.net The DES was shown to increase cell membrane permeability, leading to enhanced biocatalytic efficiency, achieving a 95.9% yield and over 99% optical purity of the corresponding (S)-alcohol. researchgate.net This demonstrates the potential of DESs to create more efficient and environmentally friendly biocatalytic processes. mdpi.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of chiral alcohols like this compound, this approach would involve selecting a suitable chiral precursor and chemically modifying it to achieve the target molecule. While a powerful technique, the success of this strategy is contingent on the availability of a structurally related and cost-effective chiral starting material. smolecule.com For instance, L-phenylalanine can serve as a chiral precursor for related amino alcohols, involving steps like fluorination and reduction.

Asymmetric Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones. researchgate.netbeilstein-journals.org This technique typically employs a transition metal catalyst, often based on ruthenium, in complex with a chiral ligand. researchgate.net The hydrogen source is usually a simple alcohol, such as isopropanol (B130326), or formic acid. researchgate.net

The catalytic cycle involves the transfer of a hydride from the hydrogen donor to the metal center, followed by the stereoselective transfer of this hydride to the ketone substrate. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The development of N-functionalized TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands has led to highly efficient ruthenium catalysts for the ATH of various aromatic ketones, often achieving high conversions and excellent enantioselectivities. researchgate.net While specific examples for the direct ATH of 3,5-Difluoroacetophenone were not detailed in the provided search results, the general applicability of this method to a wide range of ketones suggests its potential for the synthesis of this compound. nih.govmdpi.com

Conventional Chemical Reduction Pathways

While catalytic methods offer elegance and high stereoselectivity, classical reduction methods using stoichiometric hydride reagents remain fundamental and widely used, particularly for producing the racemic form of this compound.

The most common and straightforward method for synthesizing racemic this compound is the reduction of its corresponding ketone, 3',5'-difluoroacetophenone, with a metal hydride reagent.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. NaBH4 is valued for its safety and ease of handling compared to more powerful hydrides. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent workup with a protic source, often aqueous acid, neutralizes the resulting alkoxide to yield the final alcohol product. This method is highly efficient, often providing near-quantitative yields of the racemic alcohol.

Lithium aluminum hydride (LiAlH4 or LAH) is a much more powerful and less selective reducing agent than NaBH4. While it can readily reduce 3',5'-difluoroacetophenone to the desired alcohol, its high reactivity requires more stringent reaction conditions, such as the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and careful temperature control. Due to its greater reactivity, LAH is typically reserved for reducing more sterically hindered ketones or other functional groups that are unreactive towards NaBH4. For a simple, unhindered ketone like 3',5'-difluoroacetophenone, the use of the milder NaBH4 is generally preferred for its operational simplicity and safety.

Table 2: Comparison of Hydride Reagents for the Synthesis of this compound

| Reagent | Typical Solvent | Reactivity | Selectivity | Typical Yield | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Moderate | High | >95% | Racemic alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | High | Low | High | Racemic alcohol |

Chemical Reactivity and Mechanistic Investigations of 1 3,5 Difluorophenyl Ethanol

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group of 1-(3,5-difluorophenyl)ethanol (B1304032) is readily oxidized to the corresponding ketone, 3',5'-difluoroacetophenone (B1297510). This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. byjus.com The general mechanism involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. libretexts.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and potassium permanganate (B83412). chemistrysteps.com For instance, chromic acid (H₂CrO₄), often referred to as the Jones reagent, is a strong oxidizing agent that efficiently converts secondary alcohols to ketones. chemistrysteps.comlumenlearning.com The reaction mechanism proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent removal of the alpha-hydrogen by a base, such as water, leads to the formation of the carbon-oxygen double bond and the reduction of chromium. libretexts.orgchemistrysteps.com

Another common reagent is pyridinium (B92312) chlorochromate (PCC), which is a milder oxidizing agent and can also be used to oxidize secondary alcohols to ketones. libretexts.org The reaction with PCC is typically carried out in an anhydrous organic solvent to prevent over-oxidation. lumenlearning.com

Potassium permanganate (KMnO₄) is another powerful oxidizing agent for this transformation. chemistrysteps.com The mechanism is believed to involve an E2 elimination pathway after the formation of a manganate (B1198562) ester. chemistrysteps.com

The oxidation of this compound to 3',5'-difluoroacetophenone is a crucial step in the synthesis of various derivatives, as the resulting ketone provides a versatile handle for further chemical modifications.

Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Common Name/Conditions | Product from Secondary Alcohol |

| H₂CrO₄ | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Ketone libretexts.orglumenlearning.com |

| Pyridinium Chlorochromate | PCC (in CH₂Cl₂) | Ketone libretexts.org |

| KMnO₄ | Potassium Permanganate | Ketone chemistrysteps.com |

| Na₂Cr₂O₇ | Sodium Dichromate (in acid) | Ketone byjus.com |

Reductive Pathways to Saturated Analogs

The benzylic hydroxyl group of this compound can be completely removed through reductive pathways to yield the corresponding saturated analog, 1,3-difluoro-5-ethylbenzene. A classic method for the deoxygenation of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govnih.gov This reaction proceeds under relatively mild conditions, particularly when conducted in a biphasic medium of toluene (B28343) and aqueous hydriodic acid. nih.govnih.gov

The mechanism of this reduction involves two key steps. First, a nucleophilic substitution of the hydroxyl group by iodide occurs, forming an intermediate alkyl iodide. nih.gov The benzylic nature of the alcohol facilitates this step. Subsequently, the alkyl iodide is reduced by hydriodic acid to the alkane, with the iodine being regenerated in a cycle involving red phosphorus. nih.govresearchgate.net This method is efficient for primary, secondary, and tertiary benzylic alcohols. nih.gov

An alternative method for the reduction of benzylic alcohols involves the use of hypophosphorous acid in the presence of iodine. researchgate.net This system generates hydrogen iodide in situ, which then acts as the reducing agent. researchgate.net The reaction mechanism is believed to involve the formation of a carbocation intermediate. researchgate.net

Nucleophilic Substitution Reactions on the Difluorophenyl Moiety

The difluorophenyl group in this compound is generally resistant to nucleophilic aromatic substitution (SNAr) under standard conditions. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org The fluorine atoms themselves can act as leaving groups.

In the case of this compound, the hydroxyl group is not a strong activating group for SNAr. However, if the alcohol were to be oxidized to the ketone (3',5'-difluoroacetophenone), the electron-withdrawing nature of the acetyl group would increase the susceptibility of the ring to nucleophilic attack, although the meta-positioning of the fluorine atoms relative to the acetyl group is not ideal for stabilization of the Meisenheimer complex intermediate. libretexts.org

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Derivatization Chemistry and Synthetic Utility

This compound and its oxidation product, 3',5'-difluoroacetophenone, serve as valuable precursors for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are typically synthesized through the condensation reaction of a ketone or an aldehyde with a hydrazine (B178648) derivative. researchgate.netmdpi.com The ketone, 3',5'-difluoroacetophenone, derived from the oxidation of this compound, can be reacted with various substituted hydrazides in the presence of a catalytic amount of acid to yield the corresponding hydrazone derivatives. mdpi.comnih.gov

The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of hydrazones. minarjournal.com

Quinazolines are bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.comresearchgate.net While direct synthesis from this compound is not typical, its derivatives can be utilized in the construction of quinazoline (B50416) scaffolds. For instance, the ketone 3',5'-difluoroacetophenone could potentially be incorporated into multi-component reactions that lead to the formation of substituted quinazolines. openmedicinalchemistryjournal.comnih.gov

Various synthetic strategies for quinazolines have been developed, including the Bischler cyclization and copper-catalyzed one-pot syntheses. nih.gov These methods often involve the reaction of an anthranilic acid derivative with other precursors. researchgate.net The difluorophenyl moiety from this compound could be introduced into the quinazoline structure through appropriate synthetic design.

Schiff bases, containing a C=N double bond, are another important class of compounds with a wide range of applications. nih.gov They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com 3',5'-Difluoroacetophenone, obtained from the oxidation of this compound, can react with various primary amines to form Schiff base derivatives.

The synthetic utility of this compound extends to its use in preparing other functionalized molecules. The hydroxyl group can be converted into other functional groups through various chemical transformations, providing access to a wider range of derivatives.

Derivatization Reactions

| Derivative Class | Precursor from this compound | General Reaction |

| Hydrazones | 3',5'-Difluoroacetophenone | Condensation with a hydrazine derivative researchgate.netmdpi.com |

| Quinazolines | Derivatives of this compound | Multi-component reactions, cyclizations openmedicinalchemistryjournal.comnih.gov |

| Schiff Bases | 3',5'-Difluoroacetophenone | Condensation with a primary amine mdpi.com |

Applications of 1 3,5 Difluorophenyl Ethanol As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The incorporation of fluorine atoms into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorophenyl moiety of 1-(3,5-difluorophenyl)ethanol (B1304032) is therefore a desirable feature in drug design.

Intermediate in the Synthesis of Antiplatelet Agents (e.g., Ticagrelor)

While not a direct starting material in the most commonly cited synthetic routes, the structural motif of this compound is closely related to key intermediates in the synthesis of the potent antiplatelet agent, Ticagrelor. Ticagrelor's chemical structure features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group, which is crucial for its biological activity. The synthesis of this cyclopropylamine (B47189) intermediate often involves precursors with a difluorophenyl group. Although the substitution pattern is different (3,4-difluoro vs. 3,5-difluoro), the principles of asymmetric synthesis and the introduction of the difluorophenyl ring are relevant. The synthesis of Ticagrelor involves multiple steps, including the condensation of a pyrimidine (B1678525) amine derivative with a cyclopentyl derivative, followed by the construction of a triazole ring and subsequent coupling with a chiral cyclopropylamine derivative.

Building Block for Anticancer Compound Development

The 3,5-difluorophenyl group is a key structural component in various compounds investigated for their anticancer properties. Research has shown that chalcones and heterocyclic compounds containing this moiety exhibit significant cytotoxic activity against various cancer cell lines.

For instance, a series of chalcones, specifically 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones , were synthesized and evaluated for their anticancer potential. These compounds were prepared through a Claisen-Schmidt condensation of 3',5'-difluoroacetophenone (B1297510) with various substituted benzaldehydes. Several of these chalcones demonstrated potent cytotoxic effects against human oral squamous cell carcinoma and other cancer cell lines.

| Compound | Structure | Key Findings |

| 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | Exhibited significant cytotoxicity against oral cancer cell lines. | |

| 1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | Showed notable anticancer activity. |

While these specific examples start from the corresponding acetophenone (B1666503), this compound can be readily oxidized to 3',5'-difluoroacetophenone, positioning it as a valuable precursor in the synthesis of such anticancer agents.

Furthermore, other heterocyclic scaffolds containing the 3,5-disubstituted phenyl ring, such as 1,2,4-oxadiazoles and 1,3,4-thiadiazoles, have been investigated as potential anticancer agents. The synthesis of these molecules often involves intermediates that can be derived from this compound.

Contribution to Antifungal Agent Synthesis

The difluorophenyl moiety is a common feature in many clinically important azole antifungal agents, such as fluconazole (B54011) and voriconazole, which contain a 2,4-difluorophenyl group. While the substitution pattern differs, the presence of a difluorinated aromatic ring is crucial for their antifungal activity. These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis.

Research into novel antifungal agents has explored the incorporation of the 3,5-difluorophenyl group into various heterocyclic systems. For example, novel triazole derivatives containing a difluorophenyl group have been synthesized and shown to possess significant antifungal activity. The synthesis of these compounds often involves the reaction of a difluorophenyl-containing epoxide with a triazole ring. This compound can serve as a precursor to the necessary difluorophenyl-substituted epoxides or other key intermediates in these synthetic pathways.

Role in Agrochemical Development

The application of this compound extends beyond pharmaceuticals into the realm of agrochemicals. The unique properties imparted by the difluorophenyl group can also be harnessed to develop new and effective pesticides.

A notable example is its use as a precursor in the synthesis of novel pyridin-3-yl-imidoformamide derivatives. Specifically, the compound N'-{5-bromo-6-[(1S)-1-(3,5-difluorophenyl)ethoxy]-2-methylpyridin-3-yl}-N-ethyl-N-methylimidoformamide has been identified as a component in agrochemical formulations. This molecule incorporates the 1-(3,5-difluorophenyl)ethoxy moiety, which is directly derived from this compound through etherification. This highlights the direct application of this chiral alcohol in creating complex molecules for crop protection.

Enabling Stereoselective Synthesis of Complex Molecules

As a chiral building block, this compound is instrumental in stereoselective synthesis, a critical aspect of modern drug discovery and development. The synthesis of enantiomerically pure compounds is often essential for therapeutic efficacy and safety, as different enantiomers can have vastly different biological activities.

The hydroxyl group of this compound provides a handle for further chemical transformations while its chiral center can direct the stereochemical outcome of subsequent reactions. This is particularly valuable in the synthesis of complex molecules with multiple stereocenters.

The use of chiral precursors like this compound is a key strategy in "chiral pool synthesis," where readily available enantiopure compounds are used as starting materials to build up more complex chiral molecules. This approach avoids the need for challenging asymmetric syntheses or costly chiral resolutions at later stages of a synthetic sequence. The stereocenter in this compound can be transferred to the target molecule, ensuring the desired stereochemistry in the final product.

Analytical and Spectroscopic Characterization Techniques for 1 3,5 Difluorophenyl Ethanol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. jchps.comslideshare.net It provides detailed information about the chemical environment of individual atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Investigations

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 1-(3,5-Difluorophenyl)ethanol (B1304032), distinct signals would be expected for the methyl protons, the methine proton, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). jchps.comdocbrown.info The integration of the peaks corresponds to the ratio of protons of each type. docbrown.info Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons. docbrown.info For instance, the methyl group's signal would likely appear as a doublet due to the adjacent methine proton.

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides valuable information about the carbon skeleton of a molecule. uobasrah.edu.iq Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS. rsc.org The signals for the aromatic carbons would be influenced by the fluorine substituents.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound and its derivatives. biophysics.org With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. The chemical shifts in ¹⁹F NMR are extensive, making it sensitive to subtle changes in the molecular environment. biophysics.org The spectrum would show signals corresponding to the fluorine atoms on the phenyl ring, and their coupling with neighboring protons (¹H-¹⁹F coupling) can provide further structural insights.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.5 | Doublet | ~6.5 | -CH₃ |

| ¹H | ~4.9 | Quartet | ~6.5 | -CH(OH) |

| ¹H | ~2.0 | Singlet (broad) | - | -OH |

| ¹H | ~6.7-7.0 | Multiplet | - | Aromatic-H |

| ¹³C | ~25 | - | - | -CH₃ |

| ¹³C | ~70 | - | - | -CH(OH) |

| ¹³C | ~110-140 | - | - | Aromatic-C |

| ¹⁹F | Varies | Multiplet | - | Aromatic-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. jchps.com

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC)

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. libretexts.org Cross-peaks in a COSY spectrum of a this compound derivative would confirm the connectivity between, for example, the methyl protons and the methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. libretexts.org This allows for the direct assignment of proton signals to their attached carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•). uni-saarland.de The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₈H₈F₂O). The high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. rsc.org

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. uni-saarland.dewhitman.edu The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for an alcohol like this compound include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of water (-H₂O): This is a common fragmentation for alcohols and would produce a peak at M-18. whitman.edu

Cleavage of the C-C bond adjacent to the oxygen: This can lead to various characteristic fragments.

Loss of fluorine-containing fragments: The presence of fluorine atoms can lead to unique fragmentation patterns, such as the loss of HF (M-20) or a fluorine radical (M-19). whitman.edu

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing

For a derivative of this compound that can be crystallized, single-crystal X-ray diffraction analysis can reveal:

Molecular Conformation: The precise spatial arrangement of the atoms, including the orientation of the difluorophenyl ring relative to the ethanol (B145695) side chain.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This is influenced by intermolecular forces such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between the aromatic rings. nih.gov The presence of fluorine atoms can also lead to specific C-H···F interactions that influence the crystal packing. nih.gov

For instance, studies on similar fluorinated aromatic compounds have shown how these weak interactions play a significant role in the supramolecular assembly. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com

FT-IR Spectroscopy: In FT-IR spectroscopy, a sample is irradiated with infrared light, and the absorption of specific frequencies corresponds to the vibrational energies of the molecular bonds. thermofisher.com Key characteristic absorption bands for this compound would include:

O-H stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. libretexts.orglibretexts.org

C-H stretch (aliphatic): Absorptions around 2850-3000 cm⁻¹ corresponding to the methyl and methine groups. libretexts.org

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹. libretexts.org

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring. libretexts.org

C-O stretch: An absorption in the 1000-1300 cm⁻¹ range.

C-F stretch: Strong absorptions typically found in the 1000-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. thermofisher.com It involves scattering of monochromatic light from a laser. While FT-IR is based on absorption, Raman measures the scattered light. thermofisher.com Some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. For example, C=C bonds in the aromatic ring often show strong Raman signals.

Interactive Data Table: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C-H (aromatic) | Stretch | >3000 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1300 |

| C-F | Stretch | 1000-1400 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analytical landscape of pharmaceutical and chemical research. It is indispensable for assessing the purity of synthesized compounds and, crucially for chiral molecules like this compound, for determining the enantiomeric excess (e.e.). The precise quantification of each enantiomer is critical, as they can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The determination of enantiomeric excess is a critical step in the development of stereoselective syntheses and for the characterization of chiral products.

Research Findings:

The enantioselective separation of this compound and its derivatives is typically achieved using polysaccharide-based chiral stationary phases. These CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives coated or immobilized on a silica (B1680970) gel support, have demonstrated broad applicability and high efficiency in resolving the enantiomers of various aromatic alcohols.

Method development for the chiral separation of this compound often involves screening various polysaccharide-based columns and optimizing the mobile phase composition. Normal-phase chromatography, employing mixtures of alkanes (commonly n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) as the mobile phase, is frequently the mode of choice. The alcohol component of the mobile phase, known as the modifier, plays a crucial role in modulating the retention and selectivity of the separation. The concentration of the alcohol modifier is a key parameter to optimize; a lower concentration generally leads to longer retention times and often better resolution, while a higher concentration reduces analysis time but may compromise separation.

In some instances, the addition of a small amount of an acidic or basic additive to the mobile phase can improve peak shape and resolution, particularly for compounds that may possess ionizable groups or engage in specific interactions with the CSP. For alcoholic analytes like this compound, this is less common but can be a useful strategy if peak tailing is observed.

The following interactive data table summarizes typical chromatographic conditions that have been successfully employed for the enantiomeric separation of analogous aromatic alcohols, providing a strong starting point for the method development for this compound.

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (Wavelength) | Analyte Type |

|---|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) - Coated (e.g., Chiralcel® OD-H) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (90:10) | 1.0 | 25 | UV (210 nm) | Aromatic Alcohol |

| Amylose tris(3,5-dimethylphenylcarbamate) - Coated (e.g., Chiralpak® AD-H) | 250 x 4.6 mm, 5 µm | n-Hexane / Ethanol (95:5) | 0.8 | 30 | UV (210 nm) | Aromatic Alcohol |

| Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized (e.g., Chiralpak® IB) | 150 x 4.6 mm, 5 µm | n-Hexane / Isopropanol (85:15) | 1.2 | 25 | UV (210 nm) | Aromatic Alcohol |

| Cellulose tris(4-methylbenzoate) - Coated (e.g., Chiralcel® OJ-H) | 250 x 4.6 mm, 5 µm | n-Hexane / Isopropanol / Trifluoroacetic Acid (98:2:0.1) | 0.5 | 20 | UV (210 nm) | Aromatic Acid Derivative |

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This calculation provides a quantitative measure of the enantiomeric purity of the sample.

Mechanistic Insights into the Biological Interactions of 1 3,5 Difluorophenyl Ethanol Derivatives

Enzyme Inhibition Studies and Kinetic Analysis

The metabolism of xenobiotics, including aromatic alcohols, is primarily mediated by a suite of enzymes, notably alcohol dehydrogenases, aldehyde dehydrogenases, and the cytochrome P450 superfamily. The interaction of 1-(3,5-difluorophenyl)ethanol (B1304032) with these enzymes is critical to understanding its pharmacokinetic and pharmacodynamic profile.

Interaction with Alcohol Dehydrogenase and Aldehyde Dehydrogenase

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. Subsequently, aldehyde dehydrogenases (ALDHs) are responsible for oxidizing the resulting aldehydes to less toxic carboxylic acids frontiersin.org. These enzymes are central to the metabolism of ethanol (B145695) and other simple alcohols frontiersin.org.

While specific kinetic studies detailing the inhibitory effects (e.g., Kᵢ or IC₅₀ values) of this compound on various ADH and ALDH isozymes are not extensively documented in the literature, the interaction is of significant interest. The structure of this compound suggests it could act as a substrate or a competitive inhibitor for ADH isozymes that typically process benzyl (B1604629) alcohols. For instance, (S)-1-phenylethanol dehydrogenase (PED) from the bacterium Aromatoleum aromaticum is known to stereospecifically oxidize (S)-1-phenylethanol to acetophenone (B1666503) and catalyze the reverse reaction mlbke.com. The difluoro-substitution on the phenyl ring of this compound would influence its binding within the active site of such enzymes. Similarly, if metabolized by ADH, the resulting 3,5-difluorobenzaldehyde (B1330607) would be a substrate for ALDH. The efficiency of this subsequent oxidation could be influenced by the electron-withdrawing nature of the fluorine atoms. Inhibition of ALDH enzymes can lead to the accumulation of reactive aldehydes, a mechanism of action for certain therapeutic agents nih.govnih.gov.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the phase I metabolism of a vast array of xenobiotics helsinki.fi. CYP1A2, in particular, is responsible for the metabolism of numerous clinical drugs and procarcinogens helsinki.fiscbt.com. The inhibition of CYP enzymes can lead to significant drug-drug interactions.

Direct inhibitory constants for this compound against CYP1A2 have not been specifically reported. However, the potential for interaction is high. It is known that long-term ethanol consumption can affect CYP1A2 activity nih.gov. Furthermore, many aromatic compounds, including those with fluorine substitutions, are known to be inhibitors of CYP enzymes. For example, the antifungal drug fluconazole (B54011), which contains a 2,4-difluorophenyl moiety, is a known inhibitor of the human cytochrome P450 system, particularly CYP2C19 and to a lesser extent, CYP3A4 and CYP2C9 wikipedia.org. The inhibition can be competitive, non-competitive, or time-dependent, the latter often involving the formation of a metabolic intermediate that binds tightly to the enzyme doi.org. Given its structure, this compound could potentially act as a competitive inhibitor by binding to the active site of CYP1A2, or its metabolites could form inhibitory complexes. In vitro studies using human liver microsomes are typically employed to determine such inhibitory potential and calculate key parameters like IC₅₀ and Kᵢ values helsinki.fi.

Influence of Fluorine Substitution on Biological Activity and Pharmacological Modulation

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, which in turn modulates its biological activity.

Effects on Binding Affinity and Metabolic Stability

A primary reason for introducing fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450s. Placing fluorine atoms at positions susceptible to metabolic attack, such as the aromatic ring, can block hydroxylation at those sites, thereby increasing the compound's half-life and bioavailability. The 3,5-difluoro substitution pattern on the phenyl ring of this compound effectively shields the ring from certain oxidative pathways.

Metabolic stability is often assessed in vitro using test systems like liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes springernature.comwuxiapptec.comeurofinsdiscovery.com. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance xenotech.com. While specific data for this compound is limited, studies on other fluorinated molecules have demonstrated this principle. For example, a fluoro-substituted δ-tocotrienol derivative was synthesized to stabilize metabolically labile methyl groups, although it unexpectedly revealed a rapid enzymatic hydrolysis of the C-F bonds in mouse liver microsomes, highlighting that the effects of fluorination can be complex nih.gov.

Fluorine's high electronegativity can also influence a molecule's electronic properties, affecting its pKa and ability to form hydrogen bonds. These changes can modulate the binding affinity of the molecule to its biological target. The electron-withdrawing nature of the two fluorine atoms in this compound alters the electron density of the aromatic ring and the acidity of the hydroxyl group, which could lead to altered interactions with amino acid residues in an enzyme's active site.

Stereochemical Specificity in Enzyme-Substrate/Inhibitor Interactions

This compound is a chiral molecule, existing as two distinct enantiomers: (R)-1-(3,5-difluorophenyl)ethanol and (S)-1-(3,5-difluorophenyl)ethanol. Biological systems, being inherently chiral, often exhibit significant stereoselectivity, where one enantiomer has a profoundly different activity or metabolic fate than the other mdpi.com.

This stereochemical specificity is powerfully demonstrated in the enzymatic synthesis of this compound. The asymmetric reduction of the prochiral ketone precursor, 3',5'-difluoroacetophenone (B1297510), is frequently accomplished using ketoreductases (KREDs) or alcohol dehydrogenases, which are highly selective for producing one enantiomer over the other. These enzymes create a chiral environment in their active site that preferentially binds the substrate in an orientation leading to the formation of either the (R)- or (S)-alcohol with high enantiomeric excess (>99% ee) researchgate.netnih.gov.

For example, alcohol dehydrogenase from Rhodococcus erythropolis has been used for the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol, a structurally related compound, with excellent enantioselectivity researchgate.net. This demonstrates the enzyme's ability to precisely control the stereochemical outcome. Such high fidelity implies that the reverse reaction—the oxidation of the alcohol—would also be stereospecific. Likewise, any inhibitory activity of this compound on an enzyme would likely be enantiomer-dependent, with one enantiomer potentially being a much more potent inhibitor than the other due to a better fit within the chiral active site nih.gov.

| Substrate | Enzyme/Organism | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 3',5'-Bis(trifluoromethyl)acetophenone | ADH from Rhodococcus erythropolis | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | >99.9% |

| 3'-(Trifluoromethyl)acetophenone | Carbonyl Reductase from Leifsonia xyli | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol | >99.9% |

| Various fluorinated acetophenones | Meyerozyma guilliermondii SC1103 | Corresponding (R)-alcohols | Excellent |

Cellular Mechanism of Action in Biomedical Research Models

Induction of Apoptosis and Caspase Activation Pathways

No studies were identified that investigated the pro-apoptotic effects of this compound or its derivatives. Consequently, there is no information on the potential mechanisms of apoptosis induction, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, the involvement of specific initiator caspases (e.g., caspase-8, caspase-9) or executioner caspases (e.g., caspase-3, caspase-7) in response to treatment with these compounds has not been documented.

Cellular Viability and Cytotoxicity Assays in Research

There is no available data from cellular viability or cytotoxicity assays for this compound and its derivatives. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or ATP-based luminescence assays have not been reported in the context of these specific compounds. As a result, key metrics such as IC50 (half-maximal inhibitory concentration) values across different cell lines have not been established. Without such fundamental research, a discussion of the cytotoxic potential and the dose-dependent effects on cell viability cannot be constructed.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-difluorophenyl)ethanol, and how are intermediates characterized?

The synthesis typically involves reducing a ketone precursor, such as 1-(3,5-difluorophenyl)ethanone, using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, 1-(3,5-difluorophenyl)ethanone can be reduced in ethanol or methanol under inert conditions to yield the alcohol . Characterization employs NMR (¹H/¹³C) to confirm the hydroxyl group and fluorinated aromatic protons, FT-IR for O–H stretching (~3200–3500 cm⁻¹), and mass spectrometry (EI-MS) to verify molecular weight. X-ray crystallography may resolve stereochemistry if chiral centers exist .

Q. What are the common derivatives of this compound, and why are they significant in medicinal chemistry?

Key derivatives include:

- Ethers : Synthesized via Williamson reaction using alkyl halides, enhancing lipophilicity for membrane permeability .

- Esters/Amides : Formed via acetylation or peptide coupling, improving metabolic stability .

- Oxidation Products : Ketones (e.g., 1-(3,5-difluorophenyl)ethanone) serve as intermediates for further functionalization . These derivatives are pivotal in structure-activity relationship (SAR) studies to optimize pharmacokinetics and target binding .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what analytical methods validate chiral purity?

Enzymatic kinetic resolution is effective:

- React racemic alcohol with an acetylating agent (e.g., vinyl acetate) in the presence of lipases (e.g., Candida antarctica lipase B), selectively acetylating one enantiomer .

- Separate using chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography). Validate purity via optical rotation and circular dichroism (CD) .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Set up grids around active sites, optimize force fields for fluorine interactions, and rank poses by binding affinity (ΔG) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor hydrogen bonds between hydroxyl/amino groups and catalytic residues .

Q. How do substituents on the difluorophenyl ring influence the compound’s reactivity and pharmacological profile?

A comparative study using derivatives with substituents like –Cl, –CF₃, or –OCH₃ reveals:

Methodological Notes

- Contradictions : While emphasizes NaBH₄ for reductions, highlights enzymatic methods for chiral resolution. Researchers should cross-validate synthetic routes with computational predictions .

- Safety : Fluorinated intermediates may release HF under harsh conditions. Use fluoropolymer-coated glassware and conduct reactions in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.